molecular formula C6H4F9I B3040776 1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane CAS No. 239464-02-9

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane

Cat. No. B3040776
CAS RN: 239464-02-9
M. Wt: 373.99 g/mol
InChI Key: AOJSNAHJSVDKPI-UHFFFAOYSA-N
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Description

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane, commonly referred to as HFIP, is a fluorinated hydrocarbon compound. It is a colorless liquid with a boiling point of 41.3 °C and a melting point of -83.2 °C. HFIP is an important intermediate in organic synthesis, as it is used in the production of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the production of fluorinated materials, such as fluoropolymers and fluorinated surfactants. In addition, HFIP is used in the synthesis of fluorinated organic compounds, such as perfluorinated compounds, and in the synthesis of fluorinated polymers.

Scientific Research Applications

  • Synthesis of Trifluoromethyl-Containing Compounds : This compound is utilized in the synthesis of trifluoromethyl-containing myosmines. The reaction between 1,1,1,5,5,5-hexafluoro-2,4-pentanedione and 2-(aminomethyl)pyridine leads to diastereomeric 2-(2′-pyridyl)-3-hydroxy-3,5-bis-trifluoromethyl-1-pyrrolines with high kinetic diastereoselectivity (Ohkura, Berbasov, & Soloshonok, 2003).

  • Reactions with Aliphatic Carbon Atoms : The compound is involved in reactions where trifluoromethyl radicals interact with aliphatic carbon atoms, showcasing a homolytic bimolecular substitution reaction (SH2) (Jackson & Townson, 1973).

  • Introduction to Aromatic Rings : A method for introducing the 4,4-bis(trifluoroacetyl)-1,3-butadiene system to aromatic rings using fluorine-containing 3,4-dihydro-2H-pyrans is another application, resulting in new hexafluoro-3-[(E)-3-arylallylidene]pentane-2,4-diones (Okada et al., 2008).

  • Formation of Polyhalogenoallenes : It is used in synthesizing polyhalogenoallenes, particularly perfluoro-(3-methylbuta-1,2-diene), via controlled dehydrohalogenation processes (Banks et al., 1969).

  • Polyfluorinated Hydrazones in Synthesis : The compound plays a role in the synthesis of polyfluorinated hydrazones, demonstrating its versatility in organic synthesis (Bargamov, Mysov, & Bargamova, 1994).

properties

IUPAC Name

1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F9I/c7-3(1-2-16,5(10,11)12)4(8,9)6(13,14)15/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJSNAHJSVDKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202387
Record name 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

239464-02-9
Record name 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)pentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239464-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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